2-[4-(Phenylamino)phenoxy]acetic acid
Overview
Description
2-[4-(Phenylamino)phenoxy]acetic acid is an organic compound with the molecular formula C14H13NO3. It is known for its unique structure, which includes a phenylamino group attached to a phenoxyacetic acid moiety.
Mechanism of Action
Target of Action
The primary target of 2-[4-(Phenylamino)phenoxy]acetic acid is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a key role in converting arachidonic acid into prostaglandins . It is a significant target for treating inflammation .
Mode of Action
This compound acts as a selective COX-2 inhibitor . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators .
Result of Action
The inhibition of COX-2 by this compound results in a reduction of inflammation . This is due to the decreased production of prostaglandins, which are key mediators of inflammation .
Biochemical Analysis
Biochemical Properties
2-[4-(Phenylamino)phenoxy]acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, this compound may interact with other proteins and enzymes involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of COX-2 by this compound can lead to altered gene expression profiles related to inflammation and immune response . Furthermore, this compound may impact cellular metabolism by affecting the production and utilization of key metabolites, thereby influencing overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in decreased levels of pro-inflammatory mediators and subsequent anti-inflammatory effects. Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is relatively stable under standard storage conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and analgesic properties without significant adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal irritation and liver toxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of metabolites that are excreted from the body. The metabolic pathways of this compound can affect its bioavailability, efficacy, and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its pharmacological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound may be transported to other subcellular compartments, such as the nucleus or mitochondria, depending on its interactions with specific targeting signals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Phenylamino)phenoxy]acetic acid typically involves the reaction of 4-aminophenol with phenyl isocyanate to form 4-(phenylamino)phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Phenylamino)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The phenylamino group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and substituted phenoxyacetic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(Phenylamino)phenoxy]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar structural features but lacking the phenylamino group.
4-(Phenylamino)phenol: An intermediate in the synthesis of 2-[4-(Phenylamino)phenoxy]acetic acid with potential biological activities.
2-(Phenylamino)acetic acid: Another related compound with different substitution patterns on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both phenylamino and phenoxyacetic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-(4-anilinophenoxy)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)10-18-13-8-6-12(7-9-13)15-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDXERSMNNCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643753-17-7 | |
Record name | 2-[4-(phenylamino)phenoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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